
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. This compound is notable for its unique structure, which includes two fluorine atoms at positions 6 and 8, a methyl group at the meta position of the phenyl ring, and a carboxylic acid group at position 4 of the quinoline ring. The presence of fluorine atoms in the quinoline ring enhances the compound’s biological activity and stability, making it a valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluoroaniline with ethyl acetoacetate followed by cyclization and subsequent functional group modifications can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which involves the use of boron reagents, can be employed for large-scale synthesis . The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s versatility .
Scientific Research Applications
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for investigating cellular processes and enzyme interactions.
Industry: The compound’s stability and reactivity make it useful in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. The compound binds to the enzyme’s active site, preventing it from performing its function and thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds also contain fluorine atoms and quinoline rings, but differ in their specific substituents and biological activities.
Other Fluorinated Quinolines: Compounds like 6-fluoroquinoline and 8-fluoroquinoline share structural similarities but have different functional groups and properties.
Uniqueness
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11F2NO2 |
|---|---|
Molecular Weight |
299.27 g/mol |
IUPAC Name |
6,8-difluoro-2-(3-methylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11F2NO2/c1-9-3-2-4-10(5-9)15-8-13(17(21)22)12-6-11(18)7-14(19)16(12)20-15/h2-8H,1H3,(H,21,22) |
InChI Key |
UQRPVRQQMWHONY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


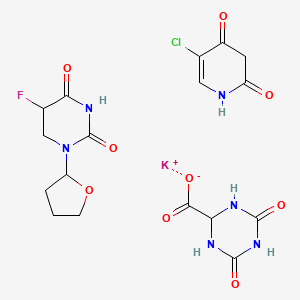
![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
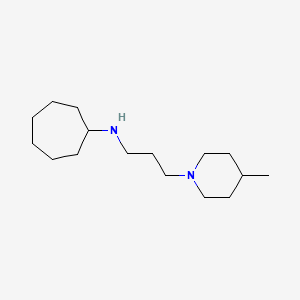


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
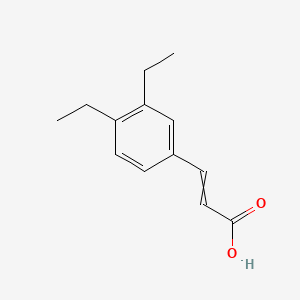
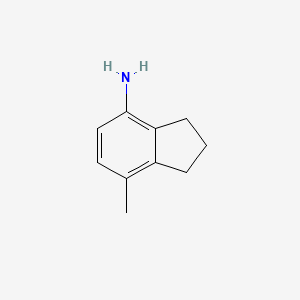
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)
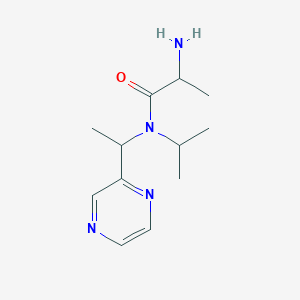
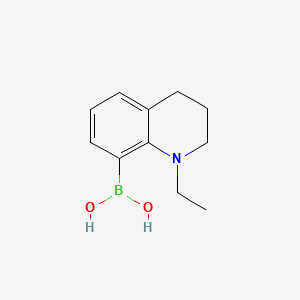
![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
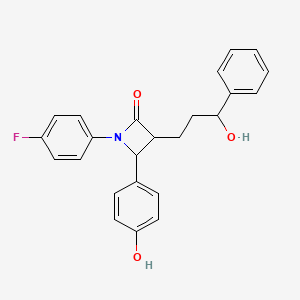
![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)
